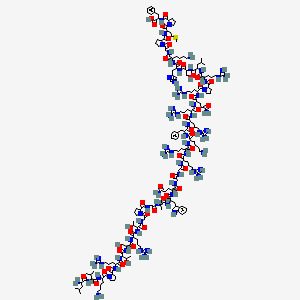

![molecular formula C43H55NO15 B1139701 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate CAS No. 700367-34-6](/img/structure/B1139701.png)

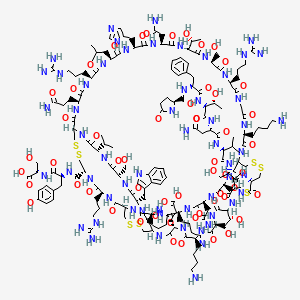

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

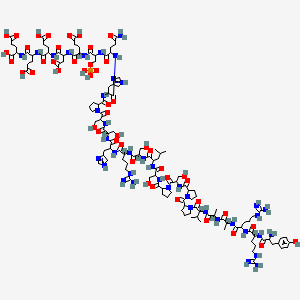

Research into the synthesis of complex organic compounds often involves multifunctional reagents and versatile synthons for the preparation of polyfunctional heterocyclic systems. For example, studies have demonstrated the synthesis of compounds through reactions that afford various heterocyclic derivatives, showcasing the complexity and versatility of organic synthesis techniques (Pizzioli et al., 1998).

Molecular Structure Analysis

The analysis of molecular structures is critical in understanding the properties and potential reactivity of compounds. Crystal structure determinations by XRD provide detailed insights into the conformations and configurations of complex molecules, which are essential for predicting their chemical behavior and reactivity (Kurbanova et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving complex organic molecules can lead to a wide variety of products, depending on the reactants and conditions used. Studies have elucidated the mechanisms and outcomes of such reactions, contributing to a deeper understanding of organic chemistry and the potential for synthesizing new compounds with specific properties (Volkov et al., 2007).

Physical Properties Analysis

The physical properties of organic compounds, such as melting points, boiling points, and solubility, are directly related to their molecular structure. Research into the physical properties of complex organic molecules can provide insights into their potential applications and behaviors under different conditions (Luger et al., 1979).

Chemical Properties Analysis

Investigations into the chemical properties of organic compounds include studies on their reactivity, stability, and interactions with other molecules. These properties are crucial for the development of new materials and pharmaceuticals, as well as for understanding biological processes (Kato et al., 1991).

Scientific Research Applications

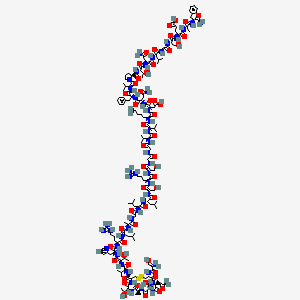

Gerber and Vogel (2001) conducted research on the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols and the total asymmetric synthesis of 2,6-anhydrohepturonic acid derivatives suitable for the construction of (1→3)-C,C-Linked trisaccharides. Their work involved the transformation of enantiomerically pure compounds into derivatives suitable for trisaccharide construction, highlighting the compound's potential in complex carbohydrate synthesis (Gerber & Vogel, 2001).

Er and Coşkun (2009) investigated the compound in the context of asymmetric synthesis of the taxol side chain, demonstrating its application in synthesizing components of significant pharmaceutical interest (Er & Coşkun, 2009).

Marchionni and Vogel (2001) developed a method for the asymmetric synthesis of long-chain and polycyclic polypropanoate fragments, starting from specific compounds. This study illustrates the compound's utility in synthesizing complex molecular structures (Marchionni & Vogel, 2001).

Stoodley and Watson (1975) explored the compound's role in penicillin-related studies, specifically in the preparation of derivatives with potential pharmaceutical applications (Stoodley & Watson, 1975).

Tadano et al. (1987) studied the transformation of D-xylose to a specific compound, which is indicative of its potential in sugar-related chemistry (Tadano et al., 1987).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to assess the safety and hazards of this compound.

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. Given its complex structure, it could be of interest in fields such as medicinal chemistry or materials science. However, further research would be needed to explore these possibilities.

Please note that this analysis is based on the limited information available and might not be fully accurate or complete. For a comprehensive analysis, please refer to specific literature or databases dedicated to this compound.

properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14.H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);1H2/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKYKORYUFJSCV-XKIQGVRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H55NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Docetaxel hydrate | |

CAS RN |

148408-66-6 |

Source

|

| Record name | Docetaxel trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148408-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

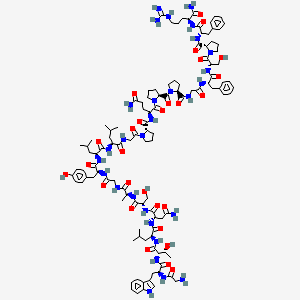

![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)